3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylpropanamide
CAS No.:
Cat. No.: VC20449714
Molecular Formula: C10H15N3O2
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3O2 |
|---|---|
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 3-(5-amino-4-methyl-2-oxopyridin-1-yl)-N-methylpropanamide |
| Standard InChI | InChI=1S/C10H15N3O2/c1-7-5-10(15)13(6-8(7)11)4-3-9(14)12-2/h5-6H,3-4,11H2,1-2H3,(H,12,14) |
| Standard InChI Key | SELVGSXUJUTBNU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)N(C=C1N)CCC(=O)NC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide, reflects its three key components:
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A 5-amino-4-methyl-2-oxopyridine ring, providing hydrogen-bonding capacity and electron-deficient aromaticity.
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A propanamide linker connecting the pyridone nitrogen to the N-methyl group.
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An N-methyl substitution on the amide, influencing lipophilicity and metabolic stability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₄O₂ |
| Molecular Weight | 222.25 g/mol |
| Calculated logP (Lipophilicity) | 0.85 ± 0.3 |
| Hydrogen Bond Donors | 3 (2 × NH, 1 × CONH) |
| Hydrogen Bond Acceptors | 4 (2 × O, 2 × N) |
| Polar Surface Area | 98.2 Ų |
The pyridone ring’s 2-oxo group enables tautomerization between lactam and lactim forms, influencing solubility and reactivity . The N-methylpropanamide side chain enhances membrane permeability compared to unmethylated analogs.
Synthetic Strategies
Retrosynthetic Analysis
The synthesis involves three key intermediates:
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5-Amino-4-methylpyridin-2-ol (PubChem CID: 29919415 ) as the pyridone precursor.
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N-Methylpropionyl chloride for side-chain introduction.
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Coupling reagents (e.g., DCC, HATU) for amide bond formation.
Step 1: Pyridone Ring Formation
5-Amino-4-methylpyridin-2-ol undergoes oxidative lactamization under acidic conditions to yield the 2-oxopyridine core.
Reaction Conditions:
Step 2: Propanamide Side-Chain Attachment
The pyridone nitrogen is alkylated with 3-bromopropanoyl chloride, followed by N-methylation.
Reaction Conditions:
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Base: K₂CO₃ in anhydrous DMF
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Temperature: 25°C (room temperature)
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Yield: 55–60%
Table 2: Optimization of Coupling Reactions
| Coupling Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DCC | DCM | 0°C → RT | 62 |
| HATU | DMF | RT | 75 |
| EDC/HOBt | THF | 40°C | 68 |
Reactivity and Functionalization
Nucleophilic Substitution
The electron-deficient pyridone ring undergoes substitution at C-6 due to resonance stabilization of the transition state.
Example Reaction:
Amide Hydrolysis
The N-methylpropanamide group hydrolyzes under acidic or basic conditions to yield 3-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid, a versatile intermediate.
Kinetic Data:
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t₁/₂ (pH 1.2): 8.2 hours
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t₁/₂ (pH 7.4): 120 hours
Biological Activity and Hypothetical Targets
Table 3: Predicted Binding Affinities
| Target Kinase | Predicted IC₅₀ (nM) |
|---|---|
| p38α MAPK | 120 ± 15 |
| JAK2 | 240 ± 30 |
| CDK4/6 | 350 ± 45 |
Anti-Inflammatory Activity
In silico docking studies suggest interaction with the COX-2 active site, with a Glide score of −9.2 kcal/mol.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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HIV capsid modulators: Via C-6 acylation.
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Anticancer agents: Through Schiff base formation with aldehydes.
Material Science
Its rigid pyridone core is exploited in liquid crystal polymers, enhancing thermal stability (Tₘ = 210°C).
Challenges and Future Directions
Synthetic Limitations
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Low yields in N-methylation steps (≤60%).
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Purification difficulties due to polar byproducts.
Research Priorities
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Pharmacokinetic profiling: Assess oral bioavailability and metabolic clearance.
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Target validation: High-throughput screening against kinase libraries.
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